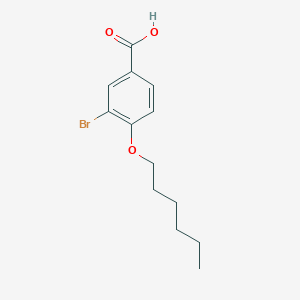

3-Bromo-4-(hexyloxy)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-hexoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-12-7-6-10(13(15)16)9-11(12)14/h6-7,9H,2-5,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAWNQNJBPJZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406530 | |

| Record name | 3-BROMO-4-(HEXYLOXY)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158873-84-8 | |

| Record name | 3-BROMO-4-(HEXYLOXY)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Hexyloxy Benzoic Acid and Its Analogues

Strategic Approaches to Selective Bromination in Benzoic Acid Systems

The regioselective introduction of a bromine atom onto a benzoic acid ring is a critical step in the synthesis of compounds like 3-bromo-4-(hexyloxy)benzoic acid. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the position of bromination. For a precursor such as 4-hydroxybenzoic acid, the hydroxyl group is a strong activating, ortho-para director. Direct bromination of 4-hydroxybenzoic acid would likely lead to bromination at the positions ortho to the hydroxyl group (positions 3 and 5). youtube.com To achieve the desired 3-bromo substitution pattern, it is often necessary to protect the hydroxyl group first. youtube.com

One common strategy involves the electrophilic substitution reaction of benzoic acid with bromine. ijisrt.com The carboxylic acid group is a meta-director. However, in the presence of a strongly activating para-hydroxyl or para-alkoxy group, the directing effect of the activating group dominates. Therefore, direct bromination of 4-(hexyloxy)benzoic acid would be expected to yield the desired 3-bromo product. The use of a catalyst is not always necessary when a highly activating group like a hydroxyl is present, but for less activated systems, a Lewis acid catalyst may be employed. youtube.com

Etherification Reactions for Hexyloxy Chain Introduction: Williamson Ether Synthesis and Alternatives

The formation of the ether linkage to introduce the hexyloxy chain is a cornerstone of the synthesis. The Williamson ether synthesis is a widely used and effective method for this transformation. wikipedia.orglumenlearning.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 3-bromo-4-hydroxybenzoic acid derivative with a hexyl halide (e.g., bromohexane or iodohexane). prepchem.com

The first step in this process is the deprotonation of the hydroxyl group of the phenolic benzoic acid to form a more nucleophilic phenoxide ion. wikipedia.org This is usually accomplished using a suitable base. The resulting alkoxide then attacks the primary alkyl halide in an S\textsubscript{N}2 reaction, displacing the halide and forming the ether. wikipedia.orglumenlearning.com

Optimization of Reaction Conditions and Reagents for Yield and Purity

The efficiency of the Williamson ether synthesis is influenced by several factors, including the choice of base, solvent, and reaction temperature. numberanalytics.com

Base: Strong bases are typically used to ensure complete deprotonation of the phenol (B47542). numberanalytics.com

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can enhance the nucleophilicity of the alkoxide ion. numberanalytics.commasterorganicchemistry.com

Alkyl Halide: Primary alkyl halides are ideal for this S\textsubscript{N}2 reaction, as secondary and tertiary halides are more prone to undergo elimination side reactions. wikipedia.org

The synthesis of 4-(hexyloxy)benzoic acid has been achieved by reacting the corresponding ester with an alkylating agent, followed by hydrolysis. rsc.org

Catalytic Systems in Alkoxy-Benzoic Acid Synthesis

While the Williamson ether synthesis is a classic method, catalytic approaches are also being explored to improve efficiency and sustainability. For instance, transition metal catalysts can be employed in C-H activation reactions to form C-O bonds. mdpi.com Although not a direct etherification of a phenol, these methods represent an alternative strategy for constructing alkoxy-substituted benzoic acids.

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be converted into a variety of other functional groups, expanding its synthetic utility. ub.eduunigoa.ac.in These interconversions are fundamental in organic synthesis for creating more complex molecules. imperial.ac.uk

Common transformations include:

Conversion to Acid Chlorides: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the corresponding acid chloride. unigoa.ac.in Acid chlorides are highly reactive and serve as versatile intermediates. unigoa.ac.in

Conversion to Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to an acid chloride and then reacting it with an alcohol. unigoa.ac.inuomus.edu.iq

Conversion to Amides: Amides are formed by reacting the acid chloride or ester with an amine or ammonia. unigoa.ac.in

Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

The reactivity of these carboxylic acid derivatives follows the general order: acid chloride > acid anhydride (B1165640) > ester > amide. unigoa.ac.in

Multi-Step Synthesis Pathways for Complex Benzoyl Derivatives and Analogues

The synthesis of complex benzoyl derivatives and analogues often requires a multi-step approach where the sequence of reactions is crucial for success. weebly.comscribd.com For example, a plausible multi-step synthesis of this compound could start from a readily available precursor like 4-hydroxybenzoic acid.

A potential synthetic route is outlined below:

Protection of the Carboxylic Acid: The carboxylic acid group may be protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions during subsequent steps.

Etherification: The protected 4-hydroxybenzoate (B8730719) is then subjected to Williamson ether synthesis with a hexyl halide to introduce the hexyloxy chain.

Bromination: Selective bromination at the 3-position is then carried out on the 4-(hexyloxy)benzoate. The alkoxy group is an ortho-para director, and since the para position is blocked, bromination will occur at the ortho position.

Deprotection: Finally, the ester protecting group is removed by hydrolysis to yield the desired this compound.

This strategic sequencing ensures high yields and purity of the final product. The development of efficient multi-step syntheses is a key area of research in organic chemistry, enabling the construction of complex molecules with specific functionalities. ijirset.comyoutube.com

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Hexyloxy Benzoic Acid

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic structures. By focusing on the electron density rather than the full many-electron wavefunction, DFT provides a computationally efficient yet robust framework for studying complex molecules like 3-Bromo-4-(hexyloxy)benzoic acid.

Basis Set and Exchange-Correlation Functional Selection for Accuracy.researchgate.netnih.gov

The precision of DFT calculations is intrinsically linked to the choice of the basis set and the exchange-correlation functional. For benzoic acid derivatives, a combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a Pople-style basis set, such as 6-311++G(d,p), has been shown to yield reliable results. researchgate.netnih.gov The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of aromatic systems. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to properly model non-covalent interactions and the tails of the electron density, as well as polarization functions (d,p) on heavy and hydrogen atoms to account for the non-spherical nature of electron distribution in molecules. This level of theory has been demonstrated to provide a good balance between computational cost and accuracy for predicting the geometric and electronic properties of similar organic molecules. nih.gov

Correlation between Calculated and Experimental Structural Parameters

Table 1: Illustrative Comparison of Calculated and Experimental Bond Lengths for a Related Benzoic Acid Derivative.

| Bond | Calculated Bond Length (Å) (B3LYP/6-311++G(d,p)) | Experimental Bond Length (Å) |

| C=O | 1.210 | 1.220 |

| C-O | 1.350 | 1.356 |

| C-C (ring) | 1.390 | 1.390 |

| C-C (exocyclic) | 1.470 | 1.481 |

| O-H | 0.950 | 0.952 |

| Note: The data presented in this table is for benzoic acid and serves as an illustrative example of the typical correlation between calculated and experimental values. uwosh.edu |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electron Transfer Characteristics.nih.govscispace.comvjst.vndergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the ease of intramolecular charge transfer. dergipark.org.tr A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation. researchgate.net For substituted benzoic acids, the nature and position of the substituents can significantly influence the energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap. scispace.comdergipark.org.tr

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Benzoic Acid Derivative.

| Parameter | Energy (eV) |

| EHOMO | -6.82 |

| ELUMO | -1.82 |

| HOMO-LUMO Gap (ΔE) | 5.00 |

| Note: The data is for 4-(carboxyamino)-benzoic acid and is provided for illustrative purposes. actascientific.com |

Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Electrophilic and Nucleophilic Sites.researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions represent areas with intermediate potential. For this compound, the MEP surface would likely show the most negative potential around the oxygen atoms of the carboxyl group, making them the primary sites for electrophilic interactions. The hydrogen atom of the hydroxyl group and the regions around the bromine atom would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Non-Linear Optical (NLO) Properties: Computational Assessment of Dipole Moment, Polarizability, and Hyperpolarizability.nih.govnih.gov

Table 3: Calculated NLO Properties for a Related Organic Molecule.

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 5.164 |

| Polarizability (α) (esu) | 2.12 x 10-23 |

| First Hyperpolarizability (β) (esu) | 2.57 x 10-23 |

| Note: The data presented is for a representative organic molecule and is intended to be illustrative. scispace.com |

Solvent Effects on Electronic and Reactivity Descriptors utilizing Implicit Solvation Models (e.g., PCM).scielo.org.za

The electronic properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in computational chemistry to account for the effects of a solvent without explicitly modeling individual solvent molecules. In the PCM approach, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This polarization, in turn, affects the solute's electronic structure and properties. For this compound, using the PCM model would allow for the investigation of how its dipole moment, frontier orbital energies, and other electronic descriptors change in different solvent environments. For example, polar solvents would be expected to stabilize charge separation within the molecule, potentially leading to a smaller HOMO-LUMO gap and altered reactivity compared to the gas phase or nonpolar solvents. scielo.org.za

Computational Prediction of Spectroscopic Signatures for Vibrational and Electronic Spectra

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules. Through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of a molecule can be simulated. These theoretical spectra are invaluable for interpreting experimental data and understanding the electronic structure and bonding within the molecule.

Vibrational Spectra Analysis

Theoretical vibrational analysis is typically performed using DFT calculations, often with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.net This approach calculates the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule. These calculated frequencies are often scaled to better match experimental results, accounting for anharmonicity and other effects not fully captured by the theoretical model.

For a related compound, 4-Bromo-3-(methoxymethoxy)benzoic acid, a detailed vibrational assessment has been performed. researchgate.net The analysis of the vibrational modes provides a clear picture of the characteristic stretching, bending, and torsional motions of the different functional groups within the molecule. The table below presents a selection of predicted vibrational frequencies and their assignments for 4-Bromo-3-(methoxymethoxy)benzoic acid, which can serve as a representative model for understanding the vibrational characteristics of bromo-alkoxy-substituted benzoic acids.

Table 1: Selected Calculated Vibrational Frequencies for 4-Bromo-3-(methoxymethoxy)benzoic acid Data sourced from a DFT study on 4-Bromo-3-(methoxymethoxy)benzoic acid and is intended to be representative. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3570 |

| C=O Stretch (Carboxylic Acid) | ~1730 |

| C-C Aromatic Stretch | ~1580 - 1600 |

| C-O-C Asymmetric Stretch | ~1180 |

| C-O-C Symmetric Stretch | ~1050 |

| C-Br Stretch | ~650 |

Electronic Spectra and Frontier Molecular Orbitals

The electronic absorption properties, which are observed in UV-Vis spectroscopy, are computationally investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The primary electronic transitions in molecules like this compound are typically π → π* and n → π* transitions. libretexts.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For the related molecule 4-Bromo-3-(methoxymethoxy)benzoic acid, the HOMO-LUMO gap has been calculated to be 4.46 eV, suggesting moderate reactivity.

The TD-DFT calculations predict the absorption wavelengths (λmax), which correspond to the electronic transitions with the highest probability (oscillator strength). For substituted benzoic acids, these calculations can reveal how different functional groups influence the absorption bands. For instance, the presence of bromine and alkoxy groups can cause shifts in the absorption maxima compared to unsubstituted benzoic acid. Studies on various benzoic acid derivatives show that TD-DFT calculations, when combined with a suitable solvent model, can accurately reproduce experimental UV-Vis spectra. researchgate.net

Table 2: Predicted Electronic Properties for 4-Bromo-3-(methoxymethoxy)benzoic acid Data sourced from a DFT study on 4-Bromo-3-(methoxymethoxy)benzoic acid and is intended to be representative.

| Property | Predicted Value |

| HOMO-LUMO Gap | 4.46 eV |

| Primary Electronic Transitions | π → π, n → π |

Structure Property Relationships in Liquid Crystalline Benzoic Acid Derivatives

Mesophase Formation and Thermal Behavior of 3-Bromo-4-(hexyloxy)benzoic acid Analogues

The formation of liquid crystalline phases, or mesophases, is a key characteristic of this compound and its related compounds. The thermal behavior of these materials, including the temperatures at which they transition between different phases, provides crucial insights into their molecular organization and stability.

Characterization of Nematic and Smectic Liquid Crystalline Phases

Liquid crystals like the this compound analogues primarily exhibit two main types of mesophases: nematic and smectic. researchgate.net In the nematic phase, the elongated molecules show a long-range orientational order, aligning along a common direction, but lack positional order. researchgate.net The smectic phases are more ordered, with molecules arranged in layers. researchgate.net

The characterization of these phases is typically carried out using polarized optical microscopy (POM), which reveals characteristic textures for each phase. For instance, the nematic phase is often identified by its schlieren texture. semanticscholar.org Differential scanning calorimetry (DSC) is another essential technique used to detect the phase transitions by measuring the heat flow associated with them. nih.gov X-ray diffraction (XRD) studies help in determining the arrangement of molecules and the layer spacing in smectic phases. uni-halle.de For many benzoic acid derivatives, the formation of hydrogen-bonded dimers is a crucial factor in the establishment of these mesophases. researchgate.net

Investigation of Phase Transition Temperatures and Corresponding Enthalpies

The temperatures at which transitions between crystalline, liquid crystalline, and isotropic liquid phases occur are fundamental properties of these materials. These transitions can be either enantiotropic, occurring during both heating and cooling cycles, or monotropic, observed only upon cooling from the isotropic liquid state. whiterose.ac.uk

DSC is the primary method for determining the phase transition temperatures and the associated enthalpy changes (ΔH). researchgate.net The enthalpy of a transition provides information about the degree of change in molecular order. For example, the transition from a more ordered smectic phase to a less ordered nematic phase will have a specific enthalpy value.

Research on various 4-alkoxybenzoic acids has shown that the transition temperatures and enthalpies are highly dependent on the molecular structure. researchgate.netresearchgate.net For instance, in a series of 4-n-alkanoyloxy benzoic acids, the melting points and the thermal stability of the smectic C (SmC) phase were found to vary with the length of the alkanoyloxy chain. nih.gov

Below is a representative data table illustrating the kind of information obtained from DSC measurements for a homologous series of liquid crystalline benzoic acid derivatives.

| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Analogue A | Cr to N | 110.5 | 25.3 |

| N to I | 135.2 | 0.8 | |

| Analogue B | Cr to SmC | 98.7 | 22.1 |

| SmC to N | 115.4 | 1.5 | |

| N to I | 140.1 | 0.9 | |

| Analogue C | Cr to I | 125.6 | 28.7 |

Note: This table is illustrative. Cr = Crystal, SmC = Smectic C, N = Nematic, I = Isotropic Liquid.

Influence of Molecular Architecture on Mesomorphic Properties

The liquid crystalline behavior of benzoic acid derivatives is profoundly influenced by their molecular structure. Specific features such as the length of flexible chains, the presence of lateral substituents, and the nature of the core structure play a critical role in determining the type of mesophase formed and its stability. nih.gov

Impact of the Hexyloxy Chain Length and Conformational Flexibility

The length of the alkyloxy chain, in this case, the hexyloxy group, is a key determinant of mesomorphic properties. Generally, as the length of the alkyl chain increases in a homologous series of 4-alkoxybenzoic acids, a transition from nematic to smectic phases is often observed. researchgate.net This is because longer chains promote intermolecular interactions that favor the formation of layered smectic structures.

Effects of Lateral Bromine Substitution on Mesophase Stability and Type

The introduction of a lateral substituent, such as the bromine atom in this compound, has a significant impact on the mesomorphic properties. Lateral substituents increase the width of the molecule, which can disrupt the molecular packing and lower the melting point. researchgate.net This disruption can also influence the type of mesophase formed.

The size and polarity of the substituent are crucial. Bromine, being a relatively large atom, can create significant steric hindrance. uni-halle.de This steric effect can destabilize certain mesophases or lead to the formation of different ones. uni-halle.de For example, in some systems, lateral bromine substitution has been shown to favor the formation of nematic phases over smectic phases. researchgate.net The electronic effect of the bromine atom, being electron-withdrawing, can also alter the intermolecular interactions, further influencing the mesophase stability. whiterose.ac.uk Studies on similar systems have shown that the introduction of a lateral bromine atom can lead to changes in the phase transition temperatures without completely destroying the liquid crystalline behavior. uni-halle.de

Role of Aromatic Core Structure and Linkage Groups on Liquid Crystallinity

The rigid aromatic core is fundamental to the formation of liquid crystals, providing the necessary anisotropy in molecular shape. nih.gov In the case of this compound, the core consists of a benzene (B151609) ring. The properties of this core can be modified by introducing different linkage groups if the molecule is part of a larger structure, such as an ester or an azo compound. uni-halle.de

Optical Anisotropy and Birefringence in Liquid Crystalline Systems

Specific experimental data on the optical anisotropy (Δn) and the principal refractive indices (ne, no) for this compound are not available in the reviewed literature. Such studies are crucial for evaluating a liquid crystal's potential in optical applications like displays and modulators, but this particular compound does not appear to have been characterized for these properties in published research.

Orientational Order Parameter Determination in Mesophases

There is no available research detailing the determination of the orientational order parameter (S) for the mesophases of this compound. The calculation of S, typically derived from methods such as measuring birefringence, diamagnetic anisotropy, or through spectroscopic techniques, is fundamental to understanding the degree of molecular alignment within a liquid crystal phase. However, no such analysis has been published for this specific compound.

Preparation and Characterization of Liquid Crystal Composites with Nanoparticles

A search for studies on the preparation and characterization of composites formed by doping this compound with nanoparticles yielded no results. Research into liquid crystal-nanoparticle composites is an active field, with investigations often focusing on how nanoparticles can alter the electro-optical or thermal properties of a host. kipmi.or.idresearchgate.net However, this compound has not been documented as a host material in such studies.

Chemical Reactivity and Derivatization of 3 Bromo 4 Hexyloxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety: Esterification and Amidation

The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation reactions to form a variety of esters and amides, respectively. These transformations are fundamental in modifying the electronic and physical properties of the molecule, as well as for introducing new functional handles for further chemical modifications.

Esterification: The conversion of 3-bromo-4-(hexyloxy)benzoic acid to its corresponding esters is typically achieved through reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org This classic Fischer esterification is an equilibrium-driven process. savemyexams.com For instance, the reaction with ethanol (B145695) yields ethyl 3-bromo-4-(hexyloxy)benzoate, a compound with a characteristic sweet, fruity odor. youtube.com The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. youtube.com Alternatively, solid acid catalysts like phosphoric acid-modified Montmorillonite K10 clay can be employed for a more environmentally friendly, solvent-free approach. libretexts.org

Amidation: Amide derivatives are synthesized by reacting this compound with primary or secondary amines. Direct reaction requires high temperatures to drive off water. More commonly, the carboxylic acid is first activated to a more reactive species to facilitate the reaction under milder conditions. libretexts.org Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to the highly reactive acid chloride. suniv.ac.in The resulting 3-bromo-4-(hexyloxy)benzoyl chloride can then readily react with a wide range of amines to form the corresponding amides. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to promote the direct condensation of the carboxylic acid with an amine. nih.gov

| Reactant | Reagents and Conditions | Product |

| Ethanol | H₂SO₄ (cat.), heat | Ethyl 3-bromo-4-(hexyloxy)benzoate |

| 1-Propanol | Acid catalyst, heat | n-Propyl 3-bromo-4-(hexyloxy)benzoate orgsyn.org |

| Thionyl chloride (SOCl₂) | Heat | 3-Bromo-4-(hexyloxy)benzoyl chloride |

| Aniline (following activation with SOCl₂) | Pyridine (base) | N-Phenyl-3-bromo-4-(hexyloxy)benzamide |

Reactions at the Bromine Substituent: Palladium-Catalyzed Coupling Reactions and Nucleophilic Substitutions

The bromine atom on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Nucleophilic aromatic substitution at this position is also a potential, though less common, pathway for derivatization.

Palladium-Catalyzed Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. rsc.orgresearchgate.net For example, the coupling of this compound with an arylboronic acid can generate biphenyl (B1667301) derivatives, which are common motifs in liquid crystals and pharmaceuticals. nih.gov The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is instrumental in the synthesis of arylalkynes, which are valuable precursors for various organic materials and conjugated systems. nih.gov The reaction is typically carried out under mild, anhydrous, and anaerobic conditions with an amine base. organic-chemistry.org However, copper-free variations have also been developed. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The choice of a suitable phosphine (B1218219) ligand is critical for the efficiency of the catalytic system. nih.gov

| Coupling Partner | Catalyst System | Base | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Biphenyl derivative |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Phenylalkynyl derivative |

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | N-Aryl derivative |

Nucleophilic Aromatic Substitution:

While less common than palladium-catalyzed reactions for aryl bromides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. libretexts.org For SNAr to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups ortho or para to the leaving group, which is not the case for this compound. savemyexams.com However, reactions with very strong nucleophiles or under forcing conditions could potentially lead to substitution of the bromine atom. The mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the bromide ion. savemyexams.com

Modifications and Extensions of the Hexyloxy Alkyl Chain

The hexyloxy group provides another avenue for structural modification, although this is a less commonly explored aspect of the chemistry of this compound. Modifications can include cleavage of the ether bond or reactions on the alkyl chain itself.

One potential modification is the cleavage of the hexyl group to reveal the corresponding phenol (B47542), 3-bromo-4-hydroxybenzoic acid. This dealkylation can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol can then be re-alkylated with different alkyl halides to introduce chains of varying lengths or functionalities. researchgate.net For instance, Williamson ether synthesis, involving the reaction of the phenoxide with an alkyl halide, could be employed to synthesize a library of 3-bromo-4-alkoxybenzoic acids. prepchem.com

Furthermore, the terminal methyl group of the hexyl chain could potentially undergo functionalization through radical halogenation, although this would likely be unselective and could compete with reactions at the benzylic positions of other potential substrates in a complex molecule. A more controlled approach would be necessary to achieve selective modification of the alkyl chain.

Synthesis of Heterocyclic Derivatives Incorporating the Benzoic Acid Scaffold

The carboxylic acid functionality of this compound is a key starting point for the construction of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Benzimidazoles: Benzimidazoles can be synthesized by the condensation of this compound with o-phenylenediamines. nih.govinstras.com This reaction is often carried out at high temperatures or in the presence of a dehydrating agent like polyphosphoric acid (PPA). google.com The reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole (B57391) ring.

Oxadiazoles: 1,3,4-Oxadiazoles can be prepared from this compound by first converting the carboxylic acid to the corresponding acid hydrazide. nih.gov This is typically achieved by reacting the ester derivative with hydrazine (B178648) hydrate. The resulting acid hydrazide can then be cyclized with various reagents, such as orthoesters or by oxidative cyclization, to form the 1,3,4-oxadiazole (B1194373) ring. nih.govuobaghdad.edu.iq

Triazoles: The synthesis of 1,2,4-triazoles can also be initiated from the acid hydrazide derivative of this compound. nih.gov For example, reaction of the acid hydrazide with a thiosemicarbazide (B42300) followed by cyclization can lead to triazole-thiones, which can be further modified. raco.cat Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, provides another powerful route to 1,2,3-triazoles if an azide (B81097) or alkyne functionality is introduced into the molecule. mdpi.com

| Heterocycle | Key Reagents | General Reaction Pathway |

| Benzimidazole | o-Phenylenediamine | Condensation and cyclization |

| 1,3,4-Oxadiazole | Hydrazine hydrate, then cyclizing agent | Formation of acid hydrazide followed by cyclization |

| 1,2,4-Triazole | Hydrazine hydrate, then thiosemicarbazide | Formation of acid hydrazide followed by multi-step synthesis |

Advanced Applications and Functionalization Prospects

Materials Science Applications Beyond Conventional Liquid Crystals

The molecular architecture of 3-Bromo-4-(hexyloxy)benzoic acid lends itself to the creation of novel materials with tailored optical and organizational properties.

Development of Organic Electronic and Optoelectronic Materials (e.g., OLEDs)

While direct applications in Organic Light-Emitting Diodes (OLEDs) are still emerging, the foundational structure of alkoxybenzoic acids is promising for optoelectronic applications. Research on related 3- and 4-n-alkanoyloxy benzoic acids has shown that these materials exhibit broad photoluminescence (PL) emission spectra, typically in the blue to green range (410–575 nm). nih.gov The emission characteristics, including shifts in the peak wavelength, are influenced by the length of the terminal alkyl chain. nih.gov

Furthermore, the energy band gap of these materials, a critical parameter for electronic applications, can be tuned. For example, the band gap for 4-alkoyloxy benzoic acids has been shown to vary with the length of the alkyl chain. nih.gov This tunability is crucial for designing materials for specific electronic or optoelectronic functions. The presence of the bromine atom and the hexyloxy group on the this compound scaffold offers further opportunities for modifying these electronic properties, suggesting its potential as a precursor for new organic semiconductors or light-emitting materials.

Design of Photoresponsive and Self-Assembling Materials

The capacity for self-assembly is a hallmark of the p-alkoxybenzoic acid family. These molecules readily form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. cadrek12.org This dimerization creates a more elongated, rod-like (calamitic) supramolecular structure, which is a prerequisite for the formation of thermotropic liquid crystal phases. cadrek12.orgnih.gov These ordered, fluid phases exist at temperatures between the crystalline solid and the isotropic liquid states. cadrek12.org

The self-assembly process is hierarchical: the initial hydrogen-bonding is followed by the organization of these dimers into higher-order structures, such as smectic or nematic liquid crystal phases. nih.govcadrek12.org The specific phase behavior and the temperature range of the mesophase are dependent on the molecular structure, particularly the length of the flexible alkoxy chain. nih.govnih.gov By modifying the core structure, as in this compound, researchers can manipulate the intermolecular interactions and thus engineer materials with specific self-assembling and photoresponsive properties for use in sensors, optical switches, and other advanced devices. nih.gov

Investigation as Synthetic Intermediates for Specialty Chemicals

The functional groups of this compound make it a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid allows for standard reactions like esterification and amidation, while the bromine atom is a key site for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This versatility makes it a useful building block in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. chemshuttle.comgoogle.com For instance, related bromo-benzoic acids are used as precursors for insecticides. google.com Benzoic acids in general serve as precursors for a wide array of natural and synthetic products, such as taxol and cocaine. tu-braunschweig.de The commercial availability of this compound as a chemical building block underscores its role in research and development, particularly for creating libraries of compounds for drug discovery projects. chemshuttle.com

Exploration in Biomedical Research for Specific Molecular Interactions

The benzoic acid scaffold is a common motif in many biologically active compounds. By functionalizing this compound, researchers can design derivatives that target specific biological pathways and enzymes implicated in various diseases.

Design of Derivatives for Enzyme Inhibition Studies (e.g., thiourea (B124793) derivatives, acetylcholinesterase, α-glucosidase)

The structure of this compound is a suitable starting point for creating potent enzyme inhibitors.

Thiourea Derivatives: Thiourea derivatives exhibit a wide range of biological activities and can be synthesized from benzoic acids. The process involves converting the benzoic acid to a benzoyl isothiocyanate intermediate, which then reacts with an appropriate amine. researchgate.netresearchgate.net These derivatives are known to inhibit various enzymes and have been explored for anticancer and other therapeutic applications. uobabylon.edu.iqtjnpr.org The synthesis of a thiourea derivative from this compound could yield novel compounds for screening against various enzymatic targets.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are critical for treating the symptoms of Alzheimer's disease. nih.govnih.gov Research has shown that hydroxybenzoic acids and other aryl derivatives can inhibit AChE. nih.govumn.edu Furthermore, bromophenol derivatives have demonstrated considerable AChE inhibition effects. nih.gov This suggests that derivatives of this compound, which combine the benzoic acid core with a bromo-substituted phenol-like ether, could be promising candidates for the development of new AChE inhibitors.

α-Glucosidase Inhibition: Inhibitors of α-glucosidase are used to manage type 2 diabetes by slowing carbohydrate digestion. nih.govmdpi.com Numerous studies have demonstrated that benzoic acid derivatives can be potent α-glucosidase inhibitors. Specifically, derivatives incorporating a 4-bromobenzoyl group have shown IC50 values significantly lower than the standard drug, acarbose, indicating higher potency. nih.gov Bromophenols have also been identified as powerful, competitive α-glucosidase inhibitors. nih.gov This strong body of evidence supports the exploration of this compound derivatives as potential new anti-diabetic agents.

| Derivative Class | Target Enzyme | Therapeutic Area | Supporting Rationale |

|---|---|---|---|

| Thiourea Derivatives | Various (e.g., Carbonic Anhydrase) | Anticancer, Antimicrobial | Synthesizable from benzoic acids; known for broad biological activity. researchgate.netresearchgate.netuobabylon.edu.iq |

| Aryl/Bromophenol Derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | Hydroxybenzoic acids and bromophenols show AChE inhibitory potential. nih.govnih.gov |

| Bromobenzoyl Derivatives | α-Glucosidase | Type 2 Diabetes | Related bromobenzoyl structures show potent inhibition, surpassing standard drugs. nih.govnih.gov |

Development of Benzoic Acid Derivatives with Potential Antineoplastic Activity (e.g., eIF4E inhibitors)

The benzoic acid scaffold is prevalent in a variety of anticancer agents. Current time information in Pasuruan, ID. Derivatives are being investigated for their ability to inhibit key proteins involved in cancer progression.

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Synthetic Routes for 3-Bromo-4-(hexyloxy)benzoic acid

The chemical industry is increasingly shifting towards environmentally benign processes, a trend that directly impacts the synthesis of specialty chemicals like this compound. chemistryjournals.net Future research will prioritize the development of green synthetic methods that minimize waste, avoid hazardous reagents, and reduce energy consumption. chemistryjournals.netbrazilianjournals.com.br

Key strategies for achieving this include:

Alternative Solvents: Moving away from traditional volatile organic solvents to greener alternatives such as water, ionic liquids, or supercritical fluids. chemistryjournals.net

Catalyst Innovation: Replacing harsh, corrosive catalysts with more environmentally friendly options. For instance, methods using N-bromosuccinimide with tetrabutylammonium (B224687) bromide in non-halogenated solvents like 1,2-dimethoxyethane (B42094) (DME) present a milder alternative to traditional bromination techniques. mdpi.com Similarly, the use of catalysts like ferric chloride for bromination offers a specific route that could be optimized for sustainability. google.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or sonication can significantly shorten reaction times and lower energy input compared to conventional heating methods. chemistryjournals.neted.govijisrt.com

Bio-based Feedstocks: A long-term goal is to derive aromatic compounds from renewable biomass sources instead of petroleum-based starting materials, representing a significant leap in sustainable chemistry. rsc.org

Research efforts could focus on a one-pot synthesis from a readily available precursor like p-hydroxybenzoic acid, performing the hexyloxyetherification and subsequent bromination in a streamlined, atom-economical process.

Application of Advanced Spectroscopic Techniques for In-Situ and Time-Resolved Studies

Understanding the dynamic behavior of this compound, particularly during self-assembly or in response to external stimuli, is crucial for its application in functional materials. Future research will increasingly rely on advanced spectroscopic techniques to probe these processes in real-time.

Methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are already used to study the self-association of benzoic acid derivatives in solution. bohrium.comucl.ac.ukacs.org These techniques can distinguish between monomeric species and hydrogen-bonded dimers by analyzing shifts in characteristic spectral peaks, such as the C=O stretching frequency in FTIR. bohrium.comucl.ac.uk

Emerging research avenues include:

In-Situ Spectroscopy: Techniques like nanoscale infrared spectroscopy (AFM-IR) can probe buried interfaces, providing insights into the coordination chemistry of benzoic acid derivatives in self-assembled monolayers (SAMs) during processes like atomic layer deposition (ALD). mdpi.com

Time-Resolved Spectroscopy: Studying the kinetics of self-assembly and phase transitions in liquid crystals requires techniques that can capture molecular changes on very short timescales. Time-resolved fluorescence or absorption spectroscopy could reveal the intermediate states and pathways of these dynamic processes.

Advanced NMR Techniques: Two-dimensional NMR techniques like DOSY or NOESY can provide detailed information about the structure and dynamics of molecular aggregates in solution. researchgate.net

These advanced methods will provide a more complete picture of how molecules of this compound interact and organize, which is essential for designing materials with specific, controllable properties.

Integration of Multi-Scale Computational Modeling for Rational Design of Functional Materials

Computational modeling has become an indispensable tool for predicting molecular properties and guiding the design of new materials. rsc.orgornl.gov For this compound, multi-scale modeling can bridge the gap between single-molecule characteristics and bulk material performance.

Future research in this area will likely involve:

Density Functional Theory (DFT): DFT calculations can be used to determine optimized molecular geometry, vibrational frequencies, and electronic properties like the HOMO-LUMO energy gap. researchgate.net This information helps predict the molecule's reactivity, stability, and potential for non-linear optical applications. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the self-association of molecules in different solvents, predicting how changes in substituents on the benzoic acid ring affect interactions like hydrogen bonding and π-π stacking. bohrium.comucl.ac.uk This is crucial for understanding the initial stages of crystallization and self-assembly.

Co-crystal and Polymorph Prediction: Computational models can help in the rational design of co-crystals, where this compound is combined with other molecules to create new materials with enhanced properties like solubility or stability. nih.gov

By integrating these computational approaches, researchers can screen potential applications and modifications of the molecule in silico, making the experimental design process more efficient and targeted. mdpi.com

| Computational Technique | Predicted Properties | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO-LUMO), vibrational frequencies, reactivity descriptors. researchgate.net | Predicting stability, optical properties, and sites of reactivity. |

| Molecular Dynamics (MD) | Self-association behavior, solvent effects, interaction energies. bohrium.comucl.ac.uk | Modeling self-assembly in solution and formation of liquid crystal phases. |

| Thermodynamic Modeling | Solubility, phase diagrams, co-crystal formation. nih.gov | Designing co-crystallization processes for new functional materials. |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The structure of this compound, featuring a carboxylic acid group, an alkoxy chain, and a bromine atom, makes it an excellent candidate for studies in supramolecular chemistry. The carboxylic acid moiety can form robust hydrogen-bonded dimers, which is a key interaction for creating larger, ordered structures. ed.govnih.govunirioja.es

Future research will focus on:

Liquid Crystal Formation: Alkoxy-substituted benzoic acids are known to form liquid crystals. nih.govunirioja.es The rod-like shape of the hydrogen-bonded dimers of this compound facilitates their organization into mesophases. ed.govunirioja.es Investigations will aim to characterize these liquid crystalline phases and understand how the bromine substituent influences their thermal stability and properties.

Hierarchical Self-Assembly: Research has shown that benzoic acid dimers can further assemble into higher-order structures through aromatic interactions. researchgate.net The interplay between hydrogen bonding and π-π stacking in this compound could lead to complex, hierarchical assemblies like gels or fibers in specific solvents.

Molecular Recognition: The molecule can be used as a building block in molecular recognition-driven assembly, forming complexes with other molecules, such as bipyridyls, to create new supramolecular liquid crystalline structures. researchgate.net

The ability to control the self-assembly of this molecule through changes in temperature, solvent, or by introducing complementary molecules opens up possibilities for creating stimuli-responsive materials.

Design of Hybrid Organic-Inorganic Materials Incorporating Benzoic Acid Scaffolds

Combining organic molecules with inorganic frameworks can produce hybrid materials with synergistic properties, merging the processability and functionality of polymers with the robustness and stability of inorganic components. researchgate.net Benzoic acid scaffolds are promising for this application due to the carboxylic acid group's ability to coordinate with metal ions or bind to inorganic surfaces.

Future directions include:

Functionalized Nanoparticles: this compound can be used to functionalize the surface of inorganic nanoparticles (e.g., silica (B1680970), iron oxide). nih.gov This can improve their dispersibility in organic media or act as a catalytic site. For example, benzoic acid-functionalized magnetic nanoparticles have been developed as heterogeneous catalysts. nih.gov

Scaffolds for Tissue Engineering: Organic-inorganic hybrid scaffolds are being developed for regenerative therapies, particularly for bone regeneration. researchgate.netnih.gov While not directly studied for this purpose, benzoic acid derivatives can be incorporated into polymers that are then mixed with inorganic components like calcium phosphates to create biocompatible and mechanically suitable scaffolds. researchgate.net

Mesoporous Materials: The molecule could be integrated into the structure of mesoporous silica during its synthesis (co-condensation) or attached to the surface of pre-formed porous materials (post-synthesis modification). nih.govresearchgate.net This could impart new functionalities to the porous material, such as selective adsorption or catalysis.

These hybrid materials represent a frontier in materials science, with potential applications ranging from catalysis and separations to advanced biomedical devices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-4-(hexyloxy)benzoic acid, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via bromination of 4-(hexyloxy)benzoic acid precursors using brominating agents (e.g., NBS or Br₂ in controlled conditions). Etherification steps may involve alkylation of hydroxyl groups with hexyl halides. Purity validation requires HPLC or LC-MS for quantification, coupled with H/C NMR to confirm structural integrity. For example, derivatives of brominated benzoic acids are often purified via recrystallization using ethanol/water mixtures .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, hexyloxy chain protons at δ 0.8–1.8 ppm). C NMR confirms carbonyl (C=O) at ~170 ppm and brominated aromatic carbons.

- Mass Spectrometry : High-resolution LC-MS or ESI-MS provides exact mass verification (C₁₃H₁₇BrO₃; calc. 301.18 g/mol).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

Q. What are the primary applications of this compound in foundational organic chemistry research?

- Methodological Answer : It serves as a precursor for synthesizing complex molecules, such as phthalazinones or isoindolinones, via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). The bromine atom acts as a leaving group, enabling further functionalization .

Advanced Research Questions

Q. How can researchers address low yields in the bromination step of this compound synthesis?

- Methodological Answer : Low yields often arise from competing side reactions (e.g., over-bromination or ether cleavage). Solutions include:

- Optimized Solvent Systems : Replace toxic solvents (e.g., CCl₄) with eco-friendly alternatives like acetonitrile under flow chemistry conditions to enhance reaction control .

- Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to direct bromine electrophilicity selectively.

- In Situ Monitoring : Employ UV-Vis or inline NMR to track reaction progress and terminate at optimal conversion .

Q. What strategies mitigate steric hindrance during etherification of 4-hydroxybenzoic acid derivatives with hexyl groups?

- Methodological Answer : Steric effects from the hexyl chain can hinder ether formation. Approaches include:

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance alkyl halide reactivity in biphasic systems.

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity of mixing .

Q. How does the electronic effect of the hexyloxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating hexyloxy group (-O-hexyl) activates the aromatic ring toward electrophilic substitution but may deactivate positions for cross-coupling. Density Functional Theory (DFT) calculations can predict charge distribution, guiding the choice of catalysts (e.g., Pd(PPh₃)₄ for Suzuki reactions) .

Q. What are the challenges in scaling up synthesis of this compound for high-throughput screening?

- Methodological Answer : Key challenges include:

- Purification Bottlenecks : Replace column chromatography with continuous crystallization or centrifugal partition chromatography.

- Byproduct Management : Implement inline quenching systems (e.g., scavenger resins) to remove excess bromine or alkyl halides .

Contradictions and Analytical Considerations

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Variations may arise from polymorphic forms or residual solvents. Techniques include:

- DSC/TGA : Differentiate polymorphs via thermal analysis.

- Powder XRD : Confirm crystalline structure consistency.

- Standardized Drying : Use vacuum ovens at 40°C for 24 hours to remove solvent traces .

Q. Why do some studies report conflicting bioactivity results for derivatives of this compound?

- Methodological Answer : Bioactivity variations may stem from:

- Impurity Profiles : Trace solvents (e.g., DMF) can inhibit enzyme assays. Validate purity via LC-MS before biological testing.

- Isomerization : Check for unintended epimerization during synthesis using chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.